molecular formula C10H18LiNO5 B2771404 lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate CAS No. 2416219-22-0

lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate

Cat. No.: B2771404
CAS No.: 2416219-22-0
M. Wt: 239.2
InChI Key: DCYLAKLDZHSCJV-ZETCQYMHSA-N
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Description

lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate is a chemical compound with significant biological and industrial applications. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate involves several steps. One common method includes the reaction of 5-hydroxy-4-aminopentanoic acid with 2-methylpropan-2-yl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
  • Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Uniqueness

lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from similar compounds.

Properties

IUPAC Name

lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-7(6-12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVFNKHYINRQJE-FJXQXJEOSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC(CCC(=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18LiNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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